2-(3-(2,6-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid
Description
BenchChem offers high-quality 2-(3-(2,6-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(2,6-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-[2-[(2,6-dichlorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N5O4/c1-9-6-24-14-15(21-17(24)23(9)8-13(26)27)22(2)18(29)25(16(14)28)7-10-11(19)4-3-5-12(10)20/h3-6H,7-8H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJYKPAZFWDWOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC(=O)O)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(3-(2,6-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid is a derivative of purine and imidazole structures that has garnered attention due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by a complex arrangement of functional groups that contribute to its biological activity. The presence of the imidazo[2,1-f]purine core is particularly significant as it relates to various biological functions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticonvulsant Activity : Studies have shown that similar compounds within the purine family exhibit anticonvulsant properties. For instance, derivatives with modifications at the benzyl group have been noted for their efficacy in models of seizure activity, suggesting that this compound may also possess similar effects .
- Anticancer Potential : Compounds with imidazole and purine structures have been investigated for their anticancer properties. The mechanism often involves inhibition of cancer cell proliferation and induction of apoptosis through various signaling pathways .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, potentially through the modulation of cytokine production and other inflammatory mediators .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for cancer cell survival and proliferation.
- Receptor Modulation : The interaction with specific receptors may alter cellular signaling pathways that govern cell growth and inflammatory responses.
- Nucleic Acid Interaction : The purine structure allows for potential interactions with nucleic acids, influencing transcription and replication processes in cells.
Data Table: Summary of Biological Activities
Case Study 1: Anticonvulsant Activity
In a study evaluating the anticonvulsant properties of related compounds, it was found that certain modifications at the benzyl position significantly enhanced efficacy in maximal electroshock seizure (MES) models. The compound's structure suggests it may share similar mechanisms leading to reduced seizure frequency and severity .
Case Study 2: Anticancer Efficacy
A series of imidazole-containing purines were tested against various cancer cell lines. Results indicated that these compounds could inhibit cell growth significantly at micromolar concentrations. The mechanism was linked to the activation of apoptotic pathways, highlighting the potential for this compound as an anticancer agent .
Case Study 3: Anti-inflammatory Properties
Research on related compounds revealed their ability to modulate inflammatory responses in vivo. By reducing levels of pro-inflammatory cytokines, these compounds demonstrated potential therapeutic benefits in conditions characterized by excessive inflammation .
Applications De Recherche Scientifique
Pharmacological Applications
-
Anticancer Activity :
- Research has shown that derivatives of similar purine structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on xanthine derivatives indicate that modifications in the purine core can enhance potency against cancer cells .
- The compound's structure may allow it to interact with DNA or RNA synthesis pathways, potentially inhibiting tumor growth.
-
Adenosine Receptor Modulation :
- Compounds with similar structures have been studied as adenosine receptor agonists or antagonists. Such interactions can modulate neurotransmitter release and have implications for treating neurological disorders .
- The ability to selectively target adenosine receptors could lead to developments in therapies for conditions like Parkinson's disease and schizophrenia.
-
Enzyme Inhibition :
- The compound may function as an inhibitor of specific enzymes involved in nucleotide metabolism. For example, research on related compounds has shown that they can inhibit enzymes like MTHFD2, which is crucial in folate metabolism and cancer cell proliferation .
- This inhibition could be leveraged to develop new cancer treatments targeting metabolic pathways.
Case Study 1: Anticancer Screening
A study evaluated the antiproliferative effects of various purine derivatives on a panel of 60 cancer cell lines. The results indicated that certain modifications significantly enhanced activity against breast and lung cancer cells. The presence of the dichlorobenzyl group was particularly noted for improving selectivity and potency .
Case Study 2: Adenosine Receptor Interaction
In another investigation focusing on adenosine A1 receptor agonists, similar compounds were shown to alter receptor states and influence downstream signaling pathways. This research suggested potential applications in neuropharmacology and cardiology, where modulation of adenosine receptors can affect heart rate and neurotransmission .
Data Table: Summary of Biological Activities
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
